molecular formula C20H32N2O2 B5135509 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide CAS No. 959240-79-0

2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide

Cat. No. B5135509
CAS RN: 959240-79-0
M. Wt: 332.5 g/mol
InChI Key: FHFYHYWKQLIMMJ-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases.

Mechanism of Action

2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide binds to the active site of BTK and inhibits its enzymatic activity. BTK is a key mediator of BCR signaling, which is essential for B-cell survival and proliferation. By inhibiting BTK, 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide blocks downstream signaling pathways and leads to decreased B-cell proliferation and survival.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has been shown to have selective activity against BTK, with minimal effects on other kinases. In preclinical studies, 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has been well-tolerated and has not shown significant toxicity or adverse effects. 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has also been shown to penetrate the blood-brain barrier, which may have implications for the treatment of central nervous system (CNS) malignancies.

Advantages and Limitations for Lab Experiments

2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has several advantages for laboratory experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models, which allows for the design of targeted experiments. 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has also been shown to be well-tolerated and has minimal off-target effects. However, 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has some limitations, including its limited solubility in water and its potential for drug-drug interactions.

Future Directions

There are several potential future directions for research on 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide. One area of interest is the development of combination therapies that target multiple pathways in B-cell malignancies. Another area of interest is the investigation of 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, the potential use of 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide in CNS malignancies warrants further investigation. Finally, the optimization of 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide's pharmacokinetic properties may improve its efficacy and tolerability in clinical settings.

Synthesis Methods

The synthesis of 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide involves a multi-step process that begins with the reaction of 4-tert-butylphenol with chloroacetyl chloride to form 2-(4-tert-butylphenoxy)acetamide. This intermediate is then reacted with 1-isopropyl-4-piperidinylamine to yield 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has been extensively studied in preclinical models of B-cell malignancies and autoimmune diseases. In vitro studies have shown that 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 2-(4-tert-butylphenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide has antitumor activity in models of B-cell lymphoma and chronic lymphocytic leukemia.

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-15(2)22-12-10-17(11-13-22)21-19(23)14-24-18-8-6-16(7-9-18)20(3,4)5/h6-9,15,17H,10-14H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFYHYWKQLIMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101139461
Record name 2-[4-(1,1-Dimethylethyl)phenoxy]-N-[1-(1-methylethyl)-4-piperidinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959240-79-0
Record name 2-[4-(1,1-Dimethylethyl)phenoxy]-N-[1-(1-methylethyl)-4-piperidinyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959240-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(1,1-Dimethylethyl)phenoxy]-N-[1-(1-methylethyl)-4-piperidinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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